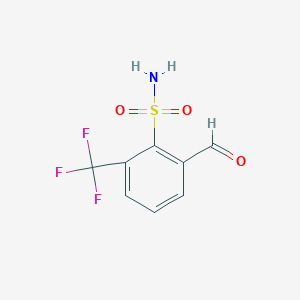
2-Formyl-6-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-6-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H6F3NO3S It is characterized by the presence of a formyl group (–CHO) and a trifluoromethyl group (–CF3) attached to a benzene ring, along with a sulfonamide group (–SO2NH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(trifluoromethyl)benzenesulfonamide typically involves the introduction of the formyl and trifluoromethyl groups onto a benzene ring followed by the sulfonamide group. One common method involves the formylation of 2-(trifluoromethyl)benzenesulfonamide using a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective introduction of the formyl group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Formyl-6-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Carboxy-6-(trifluoromethyl)benzenesulfonamide.
Reduction: 2-Hydroxymethyl-6-(trifluoromethyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Formyl-6-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of certain biological substrates.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl and sulfonamide groups.
Wirkmechanismus
The mechanism of action of 2-Formyl-6-(trifluoromethyl)benzenesulfonamide is largely dependent on its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates, thereby blocking the enzyme’s activity. The formyl group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)benzenesulfonamide: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-(Trifluoromethyl)benzenesulfonamide: The trifluoromethyl group is positioned differently, affecting the compound’s reactivity and interaction with biological targets.
2-Formylbenzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
2-Formyl-6-(trifluoromethyl)benzenesulfonamide is unique due to the combination of the formyl, trifluoromethyl, and sulfonamide groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H6F3NO3S |
|---|---|
Molekulargewicht |
253.20 g/mol |
IUPAC-Name |
2-formyl-6-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H6F3NO3S/c9-8(10,11)6-3-1-2-5(4-13)7(6)16(12,14)15/h1-4H,(H2,12,14,15) |
InChI-Schlüssel |
OKRAREJODLPIMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)S(=O)(=O)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















